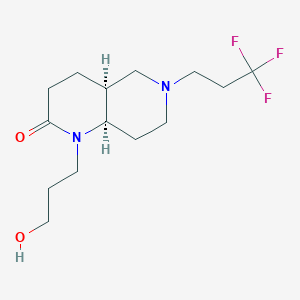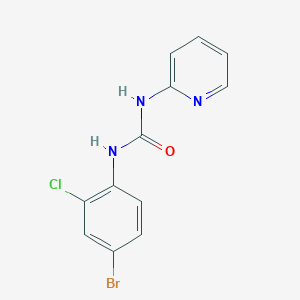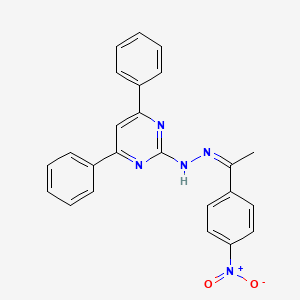![molecular formula C16H20Cl2N2O3 B5317497 N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimicking agent that can induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
作用機序
DMOG acts as a hypoxia-mimicking agent by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. Prolyl hydroxylases catalyze the hydroxylation of proline residues in HIF, which targets HIF for degradation under normoxic conditions. Inhibition of prolyl hydroxylases by DMOG leads to the stabilization of HIF, which can then translocate to the nucleus and activate the transcription of target genes involved in the hypoxic response.
Biochemical and Physiological Effects
DMOG has been shown to induce a hypoxia-like response in cells, leading to a variety of biochemical and physiological effects. It can increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). DMOG can also induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, DMOG has been shown to alter cellular metabolism by inhibiting the activity of pyruvate dehydrogenase, leading to a shift towards glycolysis.
実験室実験の利点と制限
One of the major advantages of using DMOG in lab experiments is its ability to induce hypoxia-like responses in cells without the need for specialized equipment or facilities. DMOG is also relatively inexpensive and easy to use, making it a valuable tool for studying the effects of hypoxia on various cellular processes. However, DMOG has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions that could be explored in the study of DMOG. One area of interest is the development of more potent and selective prolyl hydroxylase inhibitors that can induce hypoxia-like responses in cells with greater specificity and efficacy. Another area of interest is the use of DMOG in combination with other compounds to enhance its effects or target specific pathways. Additionally, further research is needed to fully understand the effects of DMOG on cellular processes and to identify potential therapeutic applications.
合成法
DMOG can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichlorophenyl ethylamine with ethyl 4-chloroacetoacetate in the presence of sodium hydride to form 4-chloro-2-(3,4-dichlorophenyl)morpholine. The second step involves the reaction of 4-chloro-2-(3,4-dichlorophenyl)morpholine with acetyl chloride in the presence of triethylamine to form DMOG.
科学的研究の応用
DMOG has been extensively used in scientific research to study the effects of hypoxia on cellular processes. It can induce hypoxia-like responses in cells by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. DMOG can be used to study the effects of hypoxia on various cellular processes, including angiogenesis, apoptosis, metabolism, and gene expression. It has also been used to study the role of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in the response to hypoxia.
特性
IUPAC Name |
N-[4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-11(21)19-6-2-3-16(22)20-7-8-23-15(10-20)12-4-5-13(17)14(18)9-12/h4-5,9,15H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHMZNUGYGGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)

![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)

